molecular formula C20H16N4OS B14009666 N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide CAS No. 62295-13-0

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide

Cat. No.: B14009666
CAS No.: 62295-13-0
M. Wt: 360.4 g/mol
InChI Key: KBYSTJMJIBBWDG-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide typically involves the reaction of 1-ethyl-2-oxo-indole-3-carbaldehyde with quinoline-2-carbothioamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide
  • N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]benzenecarbothioamide
  • N-[(1-Methyl-2-oxo-indol-3-ylidene)amino]benzenecarbothioamide

Uniqueness

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is unique due to its specific structural features and the presence of both indole and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62295-13-0

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)iminoquinoline-2-carbothioamide

InChI

InChI=1S/C20H16N4OS/c1-2-24-17-10-6-4-8-14(17)18(20(24)25)22-23-19(26)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,25H,2H2,1H3

InChI Key

KBYSTJMJIBBWDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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